molecular formula C13H9N3O3S2 B2608538 N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 308292-81-1

N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No. B2608538
CAS RN: 308292-81-1
M. Wt: 319.35
InChI Key: LEMRQXQUXJROFZ-UHFFFAOYSA-N
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Description

“N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide” is a complex organic compound that contains several functional groups, including a benzothiazole, a nitro group, and a carboxamide . These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole ring, the introduction of the nitro group, and the formation of the carboxamide . The exact methods would depend on the starting materials and the specific conditions required for each reaction.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole and thiophene rings are aromatic, meaning they are particularly stable and may influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophiles . The benzothiazole ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure . For example, the presence of the polar carboxamide group might increase its solubility in polar solvents.

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent studies have synthesized new benzothiazole-based compounds and tested their efficacy against Mycobacterium tuberculosis. The inhibitory concentrations of these molecules were compared with standard reference drugs, and some derivatives exhibited better inhibition potency . The compound could potentially be synthesized through various pathways, including diazo-coupling and Knoevenagel condensation, to test its anti-tubercular activity.

Antimicrobial Applications

The antimicrobial properties of benzothiazole derivatives are well-documented. A series of benzothiazole-based dispersed azo compounds have been synthesized and evaluated for their in vitro antimicrobial activities against various bacterial and fungal strains. The results indicated potent antimicrobial activities, which suggests that N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide could also be explored for its potential antimicrobial properties .

Anticancer Properties

Benzothiazole-phthalimide hybrids have been screened for their anticancer properties against human breast cancer cell lines. By linking the phthalimide moiety to differently substituted benzothiazole nuclei, researchers have developed compounds with significant anticancer activity. This indicates that our compound of interest could be modified to enhance its anticancer properties and tested against various cancer cell lines .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between chemical compounds and biological targets. Benzothiazole derivatives have been used in molecular docking to identify potential inhibitors with enhanced activity. The compound N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide could be subjected to molecular docking studies to predict its binding affinity and inhibitory potential against specific proteins or enzymes .

Drug Resistance Mechanisms

Understanding the mechanism of resistance of anti-tubercular drugs is essential for developing new therapeutic agents. Benzothiazole derivatives have been studied to understand these mechanisms. Research on N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide could provide insights into its potential to overcome drug resistance in tuberculosis treatment .

Synthetic Pathways Development

The development of new synthetic pathways for benzothiazole derivatives is an active area of research. Techniques such as molecular hybridization, microwave irradiation, and one-pot multicomponent reactions have been employed. Investigating these synthetic methods for N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide could lead to more efficient production processes and novel derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, it might interact with biological targets in the body to exert its effects .

Safety and Hazards

As with any chemical compound, handling “N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide” would require appropriate safety precautions. The specific hazards would depend on the compound’s properties .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S2/c1-7-2-3-8-10(6-7)21-13(14-8)15-12(17)9-4-5-11(20-9)16(18)19/h2-6H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMRQXQUXJROFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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